N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
The compound N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methyl-3-nitrobenzamide primarily targets acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition has been recognized as an important target in the symptomatic treatment of Alzheimer’s disease . LOX is involved in the metabolism of fatty acids and plays a role in inflammation and immune responses .
Mode of Action
The compound interacts with its targets (AChE, BChE, and LOX) by inhibiting their activities .
Biochemical Pathways
The inhibition of AChE and BChE by the compound affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, learning, and memory . The inhibition of LOX affects the arachidonic acid pathway, which is involved in the production of leukotrienes, substances that mediate inflammation and allergic reactions .
Pharmacokinetics
The compound’s high solubility in water and other polar solvents, as suggested by the properties of imidazole-containing compounds , may contribute to its bioavailability.
Result of Action
The inhibition of AChE, BChE, and LOX by the compound can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving neurotransmission . This could alleviate symptoms of Alzheimer’s disease, such as memory loss and confusion . The inhibition of LOX could reduce the production of leukotrienes, potentially reducing inflammation and allergic reactions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility and ability to cross biological membranes . Additionally, the presence of other substances, such as proteins or drugs, can affect the compound’s distribution and metabolism . .
Biochemical Analysis
Biochemical Properties
Imidazopyridine derivatives have been reported to exhibit inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase
Cellular Effects
Some imidazopyridine derivatives have shown potential anticancer activity against breast cancer cells . They have been found to exhibit antiproliferative potential, indicating that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine or transition metals .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antifungal, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide
- 2-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanoic acid
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
Uniqueness
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE stands out due to its unique combination of the imidazo[1,2-a]pyridine core with a nitrobenzamide moiety. This structure imparts specific electronic and steric properties that enhance its biological activity and make it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-14-17(5-4-6-19(14)25(27)28)21(26)22-16-10-8-15(9-11-16)18-13-24-12-3-2-7-20(24)23-18/h2-13H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIYXNDJHARBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.